molecular formula C7H5FN2O B3027004 3-Fluoro-2-methoxyisonicotinonitrile CAS No. 1210041-69-2

3-Fluoro-2-methoxyisonicotinonitrile

Cat. No.: B3027004
CAS No.: 1210041-69-2
M. Wt: 152.13
InChI Key: ZNGPCHNCEWFARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methoxyisonicotinonitrile is a chemical compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 . It is primarily used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 3-position and a methoxy group at the 2-position . The exact structure can be obtained from the MOL file associated with its CAS number 1210041-69-2 .

Scientific Research Applications

Magnetic Relaxation in Dysprosium Compounds

  • Application : 3-Fluoro-2-methoxyisonicotinonitrile-related compounds have been utilized in the study of dysprosium compounds exhibiting unique magnetic properties. For instance, certain dysprosium compounds containing fluoro-bridges between metal centers demonstrate single-molecule magnet behavior, which is pivotal in quantum computing and magnetic storage technologies (Brunet et al., 2015).

Safe Electrolytes for Lithium-ion Batteries

  • Application : Nitrile-functionalized compounds, similar to this compound, are being explored as components of safe electrolytes in lithium-ion batteries. These novel mixtures enhance safety and improve electrochemical performance, marking a significant advancement in battery technology (Liu et al., 2016).

Development of Novel Schiff Bases

  • Application : Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, have shown antimicrobial activity. These bases have potential applications in creating new antimicrobial agents, which are crucial in combating drug-resistant pathogens (Puthran et al., 2019).

Surface Properties and Oil-Water Separation

  • Application : Fluoroalkyl end-capped oligomers, which include this compound-related structures, have been used to modify surfaces for oil-water separation. This application is particularly important in environmental cleanup and industrial processes (Oikawa et al., 2015).

Energy Storage Materials

  • Application : Fluorine-substituted conjugated polyindoles, which can be synthesized using components similar to this compound, have shown promising results as charge storage materials. These materials are significant for developing high-performance supercapacitors and batteries (Wang et al., 2019).

High Voltage Insulation

  • Application : Fluoronitriles/CO2 gas mixtures, which may include compounds related to this compound, are being explored as substitutes for SF6 in high voltage insulation. This application is crucial for safer and more environmentally friendly electrical grid technologies (Nechmi et al., 2016).

Safety and Hazards

3-Fluoro-2-methoxyisonicotinonitrile is intended for research use only and is not recommended for medicinal, household, or other uses . The safety data sheet indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

3-fluoro-2-methoxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPCHNCEWFARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271924
Record name 3-Fluoro-2-methoxy-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210041-69-2
Record name 3-Fluoro-2-methoxy-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210041-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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